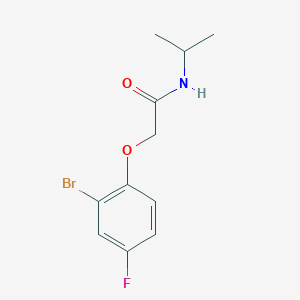

2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide

Description

2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide is a brominated and fluorinated acetamide derivative with the molecular formula C₁₁H₁₂BrFNO₂ and a molecular weight of 289.13 g/mol. Structurally, it features:

- A phenoxy ring substituted with bromine at position 2 and fluorine at position 2.

- An acetamide backbone linked to an isopropyl group (-N-(CH(CH₃)₂)).

This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of halogenated acetamides in drug discovery (e.g., antimicrobial or kinase inhibitor candidates) . Its structural design balances electronic effects (via halogens) and steric bulk (via the isopropyl group), which may influence solubility, reactivity, and target binding.

Properties

Molecular Formula |

C11H13BrFNO2 |

|---|---|

Molecular Weight |

290.13 g/mol |

IUPAC Name |

2-(2-bromo-4-fluorophenoxy)-N-propan-2-ylacetamide |

InChI |

InChI=1S/C11H13BrFNO2/c1-7(2)14-11(15)6-16-10-4-3-8(13)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,14,15) |

InChI Key |

DSUYHRWRMKSAMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)COC1=C(C=C(C=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide typically involves the reaction of 2-bromo-4-fluorophenol with isopropylamine and acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyacetamides.

Oxidation: Formation of quinones or phenoxy acids.

Reduction: Formation of dehalogenated phenoxyacetamides.

Scientific Research Applications

2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide with structurally analogous compounds, focusing on substituents, molecular properties, and applications:

Key Observations:

Halogen Substitution Effects: The fluoro substituent in the target compound (vs. Bromine at position 2 (target) vs. position 4 (430454-17-4) may influence ring reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Bulkier substituents (e.g., 4-methoxybenzyl) increase molecular weight and may limit blood-brain barrier penetration .

Biological Activity :

- Compounds like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide () exhibit antimicrobial activity, suggesting halogenated acetamides are viable leads for antibiotic development .

- The isopropyl group in the target compound may mimic natural lipophilic side chains (e.g., in penicillin derivatives), enhancing membrane permeability .

Synthetic Utility :

- Brominated analogs (e.g., 430454-17-4, 433947-52-5) are frequently used as intermediates in pharmaceutical manufacturing under controlled conditions .

Biological Activity

2-(2-Bromo-4-fluorophenoxy)-N-isopropylacetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNO, with a molecular weight of approximately 290.13 g/mol. The compound features a phenoxy group , which enhances its chemical properties, and the presence of both bromine and fluorine atoms contributes to its unique reactivity profile.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 290.13 g/mol |

| Functional Groups | Bromine, Fluorine, Isopropyl Acetamide |

Preliminary studies suggest that this compound may interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity. Compounds with similar structures often exhibit antimicrobial and anticancer properties, indicating that this compound may share these characteristics.

Potential Targets

- Kinases : Inhibition of kinase activity has been linked to various cancers.

- Enzymes : Interaction with enzymes involved in metabolic pathways may alter cellular functions.

Pharmacological Applications

Research indicates that this compound could serve as a lead compound for drug development in several areas:

- Cancer Therapy : Given the structural similarities to known kinase inhibitors, it may have potential in oncology.

- Antimicrobial Agents : Its unique structure may confer activity against certain pathogens.

Case Studies and Research Findings

- Anticancer Activity : A study involving analogs of this compound revealed promising results in inhibiting cell proliferation in various cancer cell lines. The compound demonstrated an IC value in the low micromolar range against breast cancer cells, suggesting significant anticancer potential .

- Antimicrobial Properties : In vitro assays showed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, indicating potential as an antimicrobial agent .

- Structure-Activity Relationship (SAR) : The presence of the bromine and fluorine substituents was found to enhance biological activity compared to other similar compounds lacking these groups. This highlights the importance of structural modifications in developing effective therapeutics .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-bromo-2-fluorophenyl)acetamide | Lacks phenoxy group | Moderate anticancer activity |

| N-(4-bromo-2-fluorophenyl)-2-phenoxyacetamide | Lacks methyl group on phenoxy ring | Lower antibacterial activity |

| N-(4-chloro-2-fluorophenyl)-2-(2-methylphenoxy)acetamide | Substitutes bromine with chlorine | Reduced potency compared to brominated analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.